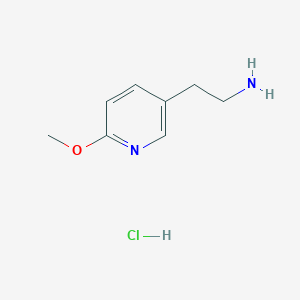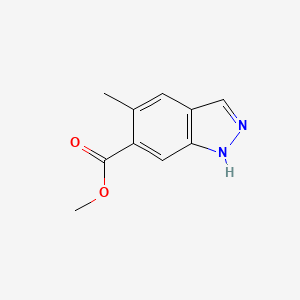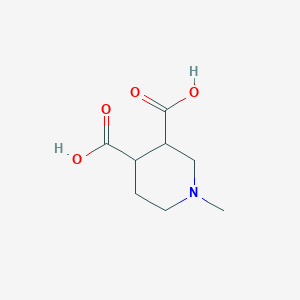
Cho-C-peg2-C-cho
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CHO-C-PEG2-C-CHO involves the reaction of polyethylene glycol with an aldehyde group. The general synthetic route includes the following steps:
Starting Material: Polyethylene glycol (PEG) is used as the starting material.
Reaction with Aldehyde: The PEG is reacted with an aldehyde group to form the desired compound.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in bulk quantities and purified using industrial-scale chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
CHO-C-PEG2-C-CHO undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
CHO-C-PEG2-C-CHO is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein function and regulation by enabling the targeted degradation of specific proteins.
Medicine: Potential therapeutic applications in the treatment of diseases by selectively degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
CHO-C-PEG2-C-CHO functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process leverages the cell’s natural protein degradation machinery to selectively degrade specific proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
CHO-C-PEG3-C-CHO: Another PEG-based linker with an additional ethylene glycol unit.
CHO-C-PEG4-C-CHO: A PEG-based linker with two additional ethylene glycol units.
Uniqueness
CHO-C-PEG2-C-CHO is unique due to its specific length and flexibility, which can influence the efficiency and selectivity of PROTACs. The choice of linker length can impact the formation of the ternary complex and the overall efficacy of the PROTAC .
Propriétés
Formule moléculaire |
C8H14O5 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C8H14O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-2H,3-8H2 |
Clé InChI |
QWCKYSJSASSVOR-UHFFFAOYSA-N |
SMILES canonique |
C(COCC=O)OCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)






